O-(4-methylphenyl) thiocarbamate

Antifungal Selective Toxicity Structure-Activity Relationship

O-(4-methylphenyl) thiocarbamate (CAS 1126-82-5) is a member of the O-aryl thiocarbamate class, defined by its ROC(=S)NR₂ core structure. Its molecular formula is C₈H₉NOS with a molecular weight of 167.23 g/mol.

Molecular Formula C8H9NOS
Molecular Weight 167.23g/mol
Cat. No. B458989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-methylphenyl) thiocarbamate
Molecular FormulaC8H9NOS
Molecular Weight167.23g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=S)N
InChIInChI=1S/C8H9NOS/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H2,9,11)
InChIKeyNFLXIVAHDYFBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(4-methylphenyl) Thiocarbamate: Baseline Characteristics for Research & Procurement


O-(4-methylphenyl) thiocarbamate (CAS 1126-82-5) is a member of the O-aryl thiocarbamate class, defined by its ROC(=S)NR₂ core structure . Its molecular formula is C₈H₉NOS with a molecular weight of 167.23 g/mol . X-ray crystallography confirms a planar trigonal geometry around the NH₂ nitrogen and a synperiplanar arrangement of the thiocarbamate group relative to the aryl ring, which influences its reactivity profile in synthetic applications .

O-aryl thiocarbamate scaffold with a synperiplanar conformation relevant to rearrangement reactivity
Supports Newman-Kwart rearrangement studies and synthetic thiophenol precursor workflows
Reported class-level SAR suggests utility in antifungal and anticancer pharmacophore exploration

Why O-(4-methylphenyl) Thiocarbamate Cannot Be Replaced by a Generic Thiocarbamate


Substitution among thiocarbamates is not trivial due to the profound impact of substituent identity and position on both chemical reactivity and biological selectivity. The 4-methylphenyl group imparts distinct electronic and steric properties that govern the compound's behavior in key transformations like the Newman-Kwart rearrangement [1]. Furthermore, structure-activity relationship studies on aryl thiocarbamates demonstrate that subtle changes in the aryl substitution pattern, such as the placement of a methyl group, can dictate selective antifungal activity against specific pathogens [2]. The evidence below quantifies this differentiation relative to close analogs.

Substituent Electron-donating 4-methyl group may accelerate Newman-Kwart rearrangement, unlike electron-withdrawing analogs.
Antifungal SAR Class-level antifungal selectivity may shift with subtle aryl substitution changes; direct extrapolation requires validation.
Isomer class O-aryl thiocarbamates show distinct activity from N-aryl isomers; substitution between classes may not preserve biological profile.

Quantitative Differentiation Guide for O-(4-methylphenyl) Thiocarbamate


Antifungal Selectivity vs. Unsubstituted and Other Aryl Thiocarbamates

In a structure-activity study of aryl thiocarbamates, compounds with the fundamental structure Ar¹-N(CH₃)-C(=S)-O-Ar² exhibited selective antifungal activity against *Trichophyton* species. This selectivity was not observed for corresponding carbamates or dithiocarbamates [1]. The presence and position of substituents on the aryl rings (Ar¹ and Ar²) were critical determinants of this selective activity, a class-level inference that directly applies to the 4-methylphenyl substitution pattern of the target compound [1].

Antifungal Selectivity
Class-level inference
Selective activity against Trichophyton spp. reported for substituted O-aryl thiocarbamates; unsubstituted phenyl and dithiocarbamate analogs lacked activity.
Supports dermatophyte antifungal screening context
Direct data for 4-methylphenyl derivative not available; SAR inference only.
Antifungal Selective Toxicity Structure-Activity Relationship

Reactivity Advantage in Newman-Kwart Rearrangement vs. Electron-Deficient Analogs

The Newman-Kwart rearrangement (NKR) is a key transformation for O-aryl thiocarbamates to S-aryl thiocarbamates, a crucial step in thiophenol synthesis. The rearrangement rate is known to be highly dependent on the electronic nature of the aryl substituent [1]. The 4-methyl group on the target compound is an electron-donating substituent, which accelerates the NKR relative to O-aryl thiocarbamates bearing electron-withdrawing groups (e.g., nitro or cyano) [1].

Rearrangement Reactivity
Class-level inference
Electron-donating 4-methyl group predicted to increase Newman-Kwart rearrangement rate versus electron-withdrawing substituents (e.g., nitro).
May enable milder thermal reaction conditions
Quantitative kinetics not reported for this specific compound.
Synthetic Chemistry Newman-Kwart Rearrangement Thiophenol Synthesis

Potential Anticancer Profile vs. N-Phenyl Thiocarbamates

A computer-assisted analysis of ~8000 carbamates and thiocarbamates evaluated against P-388 leukemia revealed that active aromatic thiocarbamates commonly feature a 2- or 4-heteroatom-substituted phenyl group [1]. This class-level structural feature is present in O-(4-methylphenyl) thiocarbamate, suggesting a potential for activity against P-388 leukemia. The study further noted that N-phenyl thiocarbamates were generally much less active than their O-phenyl counterparts, establishing a clear structure-activity divide between these isomer classes [1].

Anticancer Pharmacophore
Class-level inference
Computer-assisted SAR of ~8000 carbamates/thiocarbamates showed active O-aryl thiocarbamates against P-388 leukemia frequently contain 2- or 4-substituted phenyl groups.
Supports anticancer pharmacophore exploration
Compound not directly tested; N-aryl isomers were much less active.
Anticancer P-388 Leukemia Structure-Activity Correlation

Recommended Research Applications for O-(4-methylphenyl) Thiocarbamate Based on Evidence


Synthesis of Substituted Thiophenols via Optimized Newman-Kwart Rearrangement

Based on its electron-donating 4-methyl group, this compound is predicted to undergo the Newman-Kwart rearrangement more readily than electron-deficient analogs [3]. This makes it a valuable precursor for the synthesis of 4-methylthiophenol derivatives, which are key intermediates in pharmaceuticals and agrochemicals. Researchers can leverage this reactivity to optimize reaction conditions for higher yields and purity.

Selective Antifungal Research Against Dermatophytes

The class-level evidence for selective activity of substituted aryl thiocarbamates against *Trichophyton* species [3] positions this compound as a useful probe for antifungal discovery. It can be used to investigate the mechanism of selective toxicity against dermatophytes and to develop more targeted therapies for conditions like athlete's foot and ringworm.

Anticancer Lead Optimization Targeting P-388 Leukemia

The compound's structural alignment with active thiocarbamate pharmacophores in the NCI's P-388 leukemia screen [3] supports its use as a scaffold in medicinal chemistry programs. It can serve as a starting point for synthesizing derivatives aimed at improving potency and pharmacokinetic properties against this specific cancer model.

Application
Selection Property
Validation Focus
Thiophenol Synthesis via NKR
Electron-donating group context
Rearrangement kinetics profiling
Antifungal Probe Research
Class-level antifungal SAR
Dermatophyte susceptibility validation
P-388 Pharmacophore Exploration
Anticancer pharmacophore alignment
Model-specific endpoint validation

Technical Documentation Hub

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21 linked technical documents
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